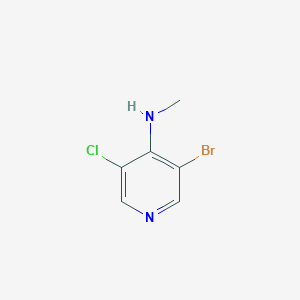
5-(Benzyloxy)-2-bromo-3-chloropyridine
Vue d'ensemble
Description
5-(Benzyloxy)-2-bromo-3-chloropyridine: is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a benzyloxy group at the 5-position, a bromine atom at the 2-position, and a chlorine atom at the 3-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-bromo-3-chloropyridine typically involves the halogenation of a pyridine derivative followed by the introduction of the benzyloxy group. One common method includes the bromination of 3-chloropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 2-bromo-3-chloropyridine is then reacted with benzyl alcohol in the presence of a base such as potassium carbonate to introduce the benzyloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-(Benzyloxy)-2-bromo-3-chloropyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or acids. Reduction reactions can also be performed to modify the benzyloxy group.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki or Heck coupling, where the halogen atoms are replaced by various aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Oxidized products such as benzaldehyde or benzoic acid derivatives.
- Coupled products with aryl or vinyl groups attached to the pyridine ring.
Applications De Recherche Scientifique
Chemistry: 5-(Benzyloxy)-2-bromo-3-chloropyridine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility.
Biology: In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It may serve as a building block for the synthesis of bioactive molecules that can interact with various biological targets.
Medicine: The compound’s derivatives may have potential therapeutic applications. Researchers explore its use in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers, dyes, and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-2-bromo-3-chloropyridine depends on its specific application and the molecular targets involved. Generally, the compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The benzyloxy group may enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the halogen atoms can participate in halogen bonding interactions.
Comparaison Avec Des Composés Similaires
5-(Benzyloxy)-2-chloropyridine: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-(Benzyloxy)-2-bromo-3-methylpyridine: Contains a methyl group instead of a chlorine atom, leading to different chemical properties.
5-(Benzyloxy)-2-bromo-3-fluoropyridine: The fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
Uniqueness: 5-(Benzyloxy)-2-bromo-3-chloropyridine is unique due to the specific combination of halogen atoms and the benzyloxy group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications.
Propriétés
IUPAC Name |
2-bromo-3-chloro-5-phenylmethoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-12-11(14)6-10(7-15-12)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQADVYYDAZODF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(N=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856697 | |
| Record name | 5-(Benzyloxy)-2-bromo-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335052-36-2 | |
| Record name | 5-(Benzyloxy)-2-bromo-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-1,2,3-Triazole-1-ethanol, 4-[[bis[[1-(1,1-dimethylethyl)-1H-1,2,3-triazol-4-yl]methyl]amino]methyl]-, 1-(hydrogen sulfate)](/img/structure/B3232126.png)

![4-Bromo-3-chlorobenzo[b]thiophene](/img/structure/B3232138.png)






![1-[(2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;bromide](/img/structure/B3232184.png)




